4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This compound belongs to a class of molecules that are being investigated for their ability to modulate biological pathways involved in various diseases, including cancer.
The compound has been referenced in various patent applications, notably in the context of its use as a selective inhibitor of spleen tyrosine kinase, which is implicated in several cellular processes and diseases. The synthesis and characterization of this compound have been detailed in patent documents, including European Patent EP2900665B1 and international patents such as WO2011084402A1 .
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile can be classified under the following categories:
The synthesis of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile typically involves multiple steps that include the formation of the pyrimidine ring, introduction of the azidoethyl group, and subsequent functionalization to yield the final product.
The molecular structure of 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile features:
The molecular formula is C₁₄H₁₅N₅, and it has a molecular weight of approximately 255.31 g/mol. The structural representation can be visualized using chemical drawing software or retrieved from chemical databases.
The compound is expected to participate in various chemical reactions typical for nitriles and azides, including:
Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve optimal yields and selectivity.
The mechanism by which 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile exerts its biological effects is primarily through inhibition of spleen tyrosine kinase. This inhibition disrupts signaling pathways that promote cell proliferation and survival.
Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting a potential for therapeutic use in oncology .
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) can be obtained from experimental studies or chemical databases.
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile is primarily being explored for:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming for potential clinical applications in treating malignancies associated with dysregulated kinase activity.
CAS No.:
CAS No.:
CAS No.: 2514-52-5